molecular formula C13H10N2O2 B14075761 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one CAS No. 67370-34-7

6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B14075761
CAS No.: 67370-34-7
M. Wt: 226.23 g/mol
InChI Key: VVGBEMSCSVQJSX-UHFFFAOYSA-N
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Description

6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is a cyclohexadienone derivative featuring a benzimidazolylidene substituent at position 6 and a hydroxyl group at position 2. The benzimidazolylidene moiety introduces a carbene-like character, enhancing its reactivity in metal coordination and catalytic processes .

Properties

CAS No.

67370-34-7

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C13H10N2O2/c16-11-7-3-4-8(12(11)17)13-14-9-5-1-2-6-10(9)15-13/h1-7,16-17H,(H,14,15)

InChI Key

VVGBEMSCSVQJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with catechol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis has been explored to improve the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-(1H-benzimidazol-2-yl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound shares structural similarities with several cyclohexadienone derivatives, differing primarily in substituents and functional groups. Key analogues include:

Table 1: Structural and Physical Properties of Selected Cyclohexadienone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Reference
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Nitro, methyl, hydroxyanilino C₁₄H₁₂N₂O₄ 272.26 263 (536 K) IR: 3395 cm⁻¹ (OH), 1630 cm⁻¹ (C=N)
6-(((5-Chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one Chloro, hydroxyanilino C₁₃H₁₀ClNO₂ 247.68 Not reported ¹H-NMR: δ 6.90–7.84 (aromatic protons)
(Z)-6-[(5-Chloro-2-methoxyanilino)-methylidene]-2-hydroxycyclohexa-2,4-dien-1-one Chloro, methoxy, hydroxyanilino C₁₄H₁₁ClNO₃ 276.70 Not reported Crystal structure: P21/c space group
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Chloro, methyl, dihydroxybenzylidene C₁₆H₁₄ClN₃O₄S₂ 411.88 318–319 (dec.) ¹³C-NMR: δ 19.98 (CH3), 164.53 (C=N)

Hydrogen Bonding and Crystallographic Behavior

  • Benzimidazolylidene Derivative : Expected to exhibit strong hydrogen bonding due to the hydroxyl and carbene-like nitrogen, similar to the O–H⋯O dimers observed in the nitro-substituted analogue .
  • Schiff Base Derivatives: Intramolecular N–H⋯O bonds stabilize planar conformations, as seen in (Z)-6-[(5-chloro-2-methoxyanilino)-methylidene]-2-hydroxycyclohexa-2,4-dien-1-one .
  • Thiadiazole-Fused Systems : Sulfonyl groups (SO₂) contribute to distinct IR absorptions (1340–1165 cm⁻¹) and influence crystal packing via S⋯O interactions .

Biological Activity

The compound 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is a derivative of benzimidazole, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic applications, including anti-parasitic, anti-cancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 229.25 g/mol
  • IUPAC Name : 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one

The biological activity of 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Antiparasitic Activity : Similar to other benzimidazole derivatives, it exhibits activity against protozoan parasites such as Trypanosoma and Leishmania species.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antiparasitic Activity

Recent studies have evaluated the efficacy of this compound against various parasitic infections:

CompoundTarget ParasiteIC50 (µM)Selectivity Index
6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-oneTrypanosoma cruzi<5>30
6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-oneLeishmania spp.<10>20

These findings suggest a promising profile for the compound in treating trypanosomiasis and leishmaniasis with minimal toxicity to mammalian cells.

Case Studies

Several case studies have demonstrated the efficacy of benzimidazole derivatives in treating parasitic infections:

  • Study on Trypanosoma cruzi :
    • In vitro assays showed that derivatives similar to 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-2-hydroxycyclohexa-2,4-dien-1-one significantly reduced the viability of T. cruzi epimastigotes.
    • In vivo studies indicated that treatment with these derivatives led to a survival rate improvement in infected models compared to standard treatments like Benznidazole.
  • **Study on Leishmania spp.:
    • Compounds structurally related to this benzimidazole derivative were tested against various strains of Leishmania. Results indicated a reduction in parasite load and enhanced survival rates in treated groups.

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